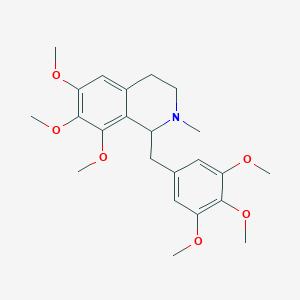
5',8-Dimethoxylaudanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’,8-Dimethoxylaudanosine is a chemical compound with the molecular formula C23H31NO6 It is a derivative of laudanosine, which is an alkaloid found in opium This compound is known for its unique structure, which includes multiple methoxy groups attached to an isoquinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’,8-Dimethoxylaudanosine typically involves the condensation of 3,4,5-trimethoxyphenylacetic acid with 3,4-dimethoxyphenethylamine. This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves a condensation cyclization one-pot process, which is efficient and yields high purity products .
Industrial Production Methods
While detailed industrial production methods for 5’,8-Dimethoxylaudanosine are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
5’,8-Dimethoxylaudanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.
科学的研究の応用
5’,8-Dimethoxylaudanosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5’,8-Dimethoxylaudanosine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
類似化合物との比較
Similar Compounds
Some compounds similar to 5’,8-Dimethoxylaudanosine include:
- Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- Isoquinoline, 2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-
Uniqueness
5’,8-Dimethoxylaudanosine is unique due to its specific methoxy substitutions on the isoquinoline backbone. These substitutions confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
特性
CAS番号 |
83348-51-0 |
|---|---|
分子式 |
C23H31NO6 |
分子量 |
417.5 g/mol |
IUPAC名 |
6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H31NO6/c1-24-9-8-15-13-19(27-4)22(29-6)23(30-7)20(15)16(24)10-14-11-17(25-2)21(28-5)18(12-14)26-3/h11-13,16H,8-10H2,1-7H3 |
InChIキー |
CGQYLZVONGNXAG-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


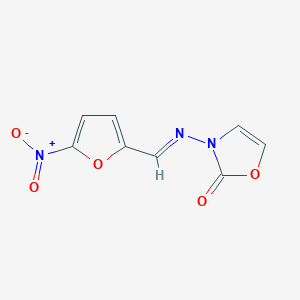

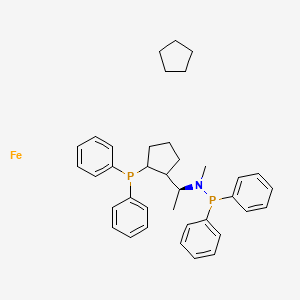
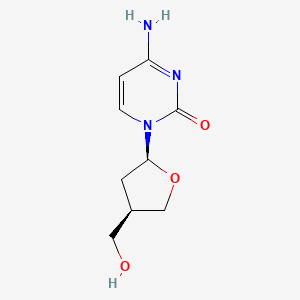

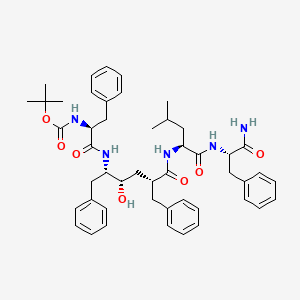

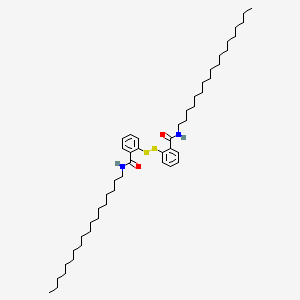
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
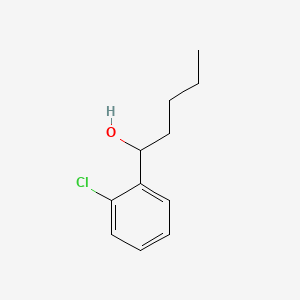
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)


